molecular formula C17H13N3O2 B8072289 N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide

N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide

Cat. No.: B8072289
M. Wt: 291.30 g/mol
InChI Key: USUQIEXFHFEAKY-PTNGSMBKSA-N
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Description

N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a pyridine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding amines.

Scientific Research Applications

N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide is unique due to its specific structural features, including the combination of a naphthalene ring and a pyridine ring linked by a hydrazide group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-20(17(22)13-7-9-19-10-8-13)11-15-14-4-2-1-3-12(14)5-6-16(15)21/h1-11H,18H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUQIEXFHFEAKY-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CN(C(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=C\N(C(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide
Reactant of Route 2
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide
Reactant of Route 3
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide
Reactant of Route 4
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide
Reactant of Route 5
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide
Reactant of Route 6
N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide

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